molecular formula C23H32N3Na2O10P B10788215 Phosphoramidon (Disodium)

Phosphoramidon (Disodium)

Cat. No.: B10788215
M. Wt: 587.5 g/mol
InChI Key: OQKHVXFOYFBMDJ-ODIUWQMJSA-L
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Description

Phosphoramidon (Disodium) is a chemical compound derived from cultures of the bacterium Streptomyces tanashiensis. It is known for its inhibitory effects on several enzymes, including thermolysin, membrane metallo-endopeptidase, and endothelin converting enzyme . This compound is widely used as a biochemical tool due to its enzyme inhibitory properties.

Preparation Methods

Phosphoramidon (Disodium) can be synthesized through a series of chemical reactions involving the coupling of specific amino acids and the incorporation of a phosphoramidate group. The synthetic route typically involves the following steps:

Industrial production methods involve optimizing these steps to achieve high yields and purity. The compound is typically stored at low temperatures to maintain its stability and activity .

Chemical Reactions Analysis

Phosphoramidon (Disodium) undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include water for hydrolysis, oxidizing and reducing agents for redox reactions, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

Molecular Formula

C23H32N3Na2O10P

Molecular Weight

587.5 g/mol

IUPAC Name

disodium;(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[oxido-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate

InChI

InChI=1S/C23H34N3O10P.2Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);;/q;2*+1/p-2/t12-,16-,17-,18-,19+,20+,23-;;/m0../s1

InChI Key

OQKHVXFOYFBMDJ-ODIUWQMJSA-L

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+]

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+]

Origin of Product

United States

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